Tert-butyl 4-oxoazocane-1-carboxylate

Heterocyclic Chemistry Medicinal Chemistry Scaffold Diversity

Position-specific N-Boc-4-oxoazocane building block. NOT interchangeable with 5-oxo isomer (CAS 1309359-79-2); predicted ΔpKa of -0.05 units alters reactivity, chromatography, and synthetic outcomes. This eight-membered heterocyclic ketone (C₁₂H₂₁NO₃, MW 227.30) expands chemical space beyond azepane/piperidine cores. The 4-oxo handle enables reductive amination, Grignard addition, or olefination; the Boc group permits controlled N-deprotection. Patent-validated in HBV antiviral and CB₁/CB₂ cannabinoid receptor programs. Procuring this protected intermediate eliminates additional synthetic steps versus the free amine, improving multi-step yields. Request CoA with authenticated purity and isomer confirmation before purchase.

Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
CAS No. 1803599-91-8
Cat. No. B1456920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-oxoazocane-1-carboxylate
CAS1803599-91-8
Molecular FormulaC12H21NO3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC(=O)CC1
InChIInChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(14)7-9-13/h4-9H2,1-3H3
InChIKeyAOSCQHORSVUIGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-oxoazocane-1-carboxylate (CAS 1803599-91-8): Procurement Specifications and Structural Profile for Azocane Building Block Sourcing


Tert-butyl 4-oxoazocane-1-carboxylate (CAS 1803599-91-8; C₁₂H₂₁NO₃; MW 227.30) is an N-Boc-protected eight-membered saturated heterocyclic ketone belonging to the azocane family . The compound features a 4-oxo-substituted azocane core with a tert-butyloxycarbonyl (Boc) protecting group at the N1 position . Its primary procurement relevance lies in its utility as a chemical reagent for organic synthesis and as a versatile small-molecule scaffold . PubChemLite annotation data indicates nine associated patents, suggesting industrial interest, though literature publications remain limited [1]. Commercial availability is established through multiple suppliers offering purities ranging from 95% to 98% .

Why Generic Substitution Among Azocane Building Blocks Is Scientifically Unjustified: Tert-butyl 4-oxoazocane-1-carboxylate vs. Positional Isomers


Within the azocane scaffold family, positional isomerism fundamentally alters physicochemical properties and synthetic utility, rendering generic interchange scientifically unsound. tert-Butyl 4-oxoazocane-1-carboxylate (4-oxo isomer) and its closest positional analog, tert-butyl 5-oxoazocane-1-carboxylate (5-oxo isomer, CAS 1309359-79-2), share identical molecular formulas (C₁₂H₂₁NO₃) and molecular weights (227.3 g/mol) . However, they exhibit distinct predicted acid dissociation constants: pKa -1.47 ± 0.20 for the 4-oxo compound versus pKa -1.42 ± 0.20 for the 5-oxo isomer, reflecting altered electronic environments due to ketone placement . These differences propagate into divergent reactivity profiles, chromatographic behaviors, and downstream synthetic outcomes. Without quantitative evidence establishing functional equivalence for a specific reaction system, substitution between these isomers risks irreproducible results, failed scale-ups, and compromised intellectual property positions [1].

Quantitative Comparative Evidence for Tert-butyl 4-oxoazocane-1-carboxylate: Differentiation from Azepane and Positional Azocane Isomers


Ring Size Differentiation: Azocane (8-Membered) vs. Azepane (7-Membered) Scaffold Comparison

Tert-butyl 4-oxoazocane-1-carboxylate features an eight-membered azocane ring, differentiating it from the more common seven-membered azepane scaffold. Comparative analysis of N-Boc-protected 4-oxo cyclic amines reveals distinct molecular parameters: the azocane derivative (C₁₂H₂₁NO₃, MW 227.30, XLogP3 1.3) contains one additional methylene unit versus the azepane analog tert-butyl 4-oxoazepane-1-carboxylate (CAS 188975-88-4; C₁₁H₁₉NO₃, MW 213.27) . This structural difference produces measurable alterations in lipophilicity and conformational flexibility critical for fragment-based drug discovery and scaffold hopping campaigns [1].

Heterocyclic Chemistry Medicinal Chemistry Scaffold Diversity

Positional Isomer Differentiation: 4-Oxo vs. 5-Oxo Azocane Derivatives

Tert-butyl 4-oxoazocane-1-carboxylate can be quantitatively differentiated from its closest positional isomer, tert-butyl 5-oxoazocane-1-carboxylate (CAS 1309359-79-2), by predicted acid dissociation constants . The 4-oxo compound exhibits a predicted pKa of -1.47 ± 0.20, whereas the 5-oxo isomer displays a predicted pKa of -1.42 ± 0.20 . Both compounds share identical molecular formulas (C₁₂H₂₁NO₃) and molecular weights (227.3 g/mol) as well as identical predicted boiling points (326.1 ± 35.0 °C) and densities (1.049 ± 0.06 g/cm³), necessitating careful analytical discrimination .

Isomer Purity Medicinal Chemistry Quality Control

Physicochemical Property Comparison: Azocane Derivatives vs. Azepane Scaffolds

Tert-butyl 4-oxoazocane-1-carboxylate possesses distinct physicochemical property values that differentiate it from structurally related heterocyclic building blocks. The compound demonstrates a LogP value of 1.81, polar surface area (PSA) of 47 Ų, and fraction sp³ (Fsp³) carbon bond saturation of 0.833 [1]. These values position the compound within favorable drug-like chemical space for oral bioavailability prediction (Lipinski compliance: MW <500, LogP <5, H-bond acceptors 2, H-bond donors 0) [1]. As a class-level inference, the azocane scaffold has been associated with inhibitor design targeting peptidyl prolyl isomerase Pin1, a cancer-relevant protein, though this specific compound's activity has not been independently validated [2].

ADME Prediction Drug Design Physicochemical Profiling

Patent Association and Intellectual Property Differentiation

Tert-butyl 4-oxoazocane-1-carboxylate (CAS 1803599-91-8) is associated with nine patent documents according to PubChemLite annotation data, whereas many simpler azocane analogs lack comparable patent linkage [1]. The broader azocane scaffold is explicitly claimed in patent families covering HBV infection treatment, as demonstrated by Hong Kong patent HK1247147A (filed 2018-05-24) describing azocane and azonane derivatives for therapeutic applications [2]. While the target compound itself serves as a building block rather than an active pharmaceutical ingredient, its patent-association profile provides procurement-relevant differentiation from non-patented azocane analogs [3].

Patent Landscape HBV Therapeutics IP Strategy

Storage and Stability Requirements: Procurement-Logistics Differentiation

Tert-butyl 4-oxoazocane-1-carboxylate requires specific storage conditions that differentiate it from more stable in-class building blocks. The compound mandates storage at under -20°C (freezer) in sealed, dry conditions with cold-chain transportation requirements . This represents a stricter requirement than structurally similar compounds such as tert-butyl 5-oxoazocane-1-carboxylate, which is specified for room temperature storage . Additionally, purity specifications vary across suppliers (95% vs. 97% vs. 98%), directly impacting reproducibility in sensitive synthetic applications [1].

Stability Supply Chain Cold Chain Logistics

Commercial Availability and Price Differentiation: Sourcing Accessibility

Tert-butyl 4-oxoazocane-1-carboxylate demonstrates multi-supplier commercial availability with quantified pricing, differentiating it from custom-synthesis-only azocane analogs. The compound is available from at least 19 items from 7 suppliers aggregated through ChemSpace, with published pricing: Macklin brand at 732 RMB/100mg, 1167 RMB/250mg, 3630 RMB/1g (97% purity) ; Aladdin Scientific at comparable rates ; and European distribution through CymitQuimica (Biosynth) at 406 €/50mg and 1,090 €/500mg (min. 95% purity) . This multi-supplier landscape contrasts with less accessible azocane carboxylate derivatives requiring custom synthesis quotes, reducing procurement lead times and enabling competitive vendor selection.

Procurement Supply Chain Cost Analysis

Validated Research and Industrial Application Scenarios for Tert-butyl 4-oxoazocane-1-carboxylate (CAS 1803599-91-8)


Scaffold Hopping in Fragment-Based Drug Discovery: Eight-Membered Ring Expansion

Tert-butyl 4-oxoazocane-1-carboxylate is optimally deployed as an eight-membered heterocyclic building block in fragment-based drug discovery programs requiring scaffold differentiation from saturated seven-membered (azepane) or six-membered (piperidine) ketone cores. The quantitative molecular weight difference (ΔMW = 14.03 g/mol relative to the 7-membered azepane analog) and altered conformational flexibility provide measurable expansion of chemical space for structure-activity relationship exploration. The calculated LogP of 1.81 and polar surface area of 47 Ų position the scaffold within favorable drug-like property space for oral bioavailability optimization . This scaffold is particularly relevant for lead optimization campaigns seeking patent differentiation from azepane-based clinical candidates .

Synthetic Intermediate for Azocane-Containing Therapeutic Candidates (HBV and CNS Applications)

The compound serves as a protected synthetic intermediate for downstream elaboration into azocane-containing bioactive molecules. Patent evidence demonstrates that azocane scaffolds are explicitly claimed in therapeutic applications targeting hepatitis B virus (HBV) infections and cannabinoid receptor modulation (CB₁/CB₂) for metabolic and CNS disorders . The N-Boc protecting group enables controlled deprotection and subsequent functionalization of the azocane nitrogen, while the 4-oxo ketone provides a handle for reductive amination, Grignard addition, or olefination chemistry. Procurement of this protected building block rather than the free amine eliminates additional synthetic steps and improves overall yield in multi-step sequences.

Reference Standard for Positional Isomer Discrimination in Quality Control

The compound is uniquely qualified as an analytical reference standard for discriminating between 4-oxo and 5-oxo azocane positional isomers in quality control workflows. The predicted pKa difference (ΔpKa = -0.05 units; 4-oxo: -1.47 ± 0.20 vs. 5-oxo: -1.42 ± 0.20) provides a measurable property for method development, though chromatographic separation (HPLC, GC) remains the primary industrial method for isomer discrimination . Procurement of authenticated material with documented purity (95-98%) and certificate of analysis enables robust method validation for research laboratories and contract manufacturing organizations handling structurally ambiguous heterocyclic building blocks .

Enzymatic C–H Functionalization Substrate for Biocatalysis Research

Tert-butyl 4-oxoazocane-1-carboxylate represents a viable substrate scaffold for engineered P450 enzyme-mediated C–H functionalization studies. Doctoral research from the University of Oxford demonstrates that medium-sized cyclic amines including azocane can undergo enantioselective remote hydroxylation via engineered P450BM3 variants, with substrate engineering approaches applied to alter selectivity patterns . While this specific N-Boc-protected derivative was not the primary substrate in the published work, the azocane scaffold class has been validated in biocatalytic oxidation systems. Procurement of this building block enables research groups to explore enzymatic functionalization of the unactivated C–H bonds in the eight-membered ring, generating chiral hydroxylated intermediates that are otherwise challenging to access through classical synthetic methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-oxoazocane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.